N-cyclopentyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-cyclopentyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- Thiophen-2-yl substituent at position 6 of the pyridazine ring, contributing electron-rich aromatic interactions.
- Thioether linkage at position 3, connecting to an acetamide group.
- N-cyclopentyl substitution on the acetamide, enhancing lipophilicity and steric bulk.
Below, we compare this compound to analogs with similar scaffolds or substituents.
Properties
IUPAC Name |
N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c22-15(17-11-4-1-2-5-11)10-24-16-19-18-14-8-7-12(20-21(14)16)13-6-3-9-23-13/h3,6-9,11H,1-2,4-5,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVQASLSGNBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Core Scaffold Assembly
The triazolopyridazine core is synthesized via cyclocondensation of 4-amino-1,2,4-triazole with β-keto esters. For example, ethyl acetoacetate reacts with 4-amino-1,2,4-triazole at 110°C in a solvent-free system to yield 6-methyl-triazolo[4,3-b]pyridazin-3(2H)-one (Intermediate A ) with 98% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | None (neat) |
| Catalyst | Not required |
| Reaction Time | 1 hour |
Chlorination of Intermediate A using phosphorus oxychloride (POCl₃) at reflux (110°C, 4 hours) provides 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (Intermediate B ), a versatile precursor for further functionalization.
Thiophen-2-yl Substitution at Position 6
The thiophen-2-yl group is introduced via palladium-catalyzed cross-coupling. Intermediate B undergoes Suzuki-Miyaura coupling with thiophen-2-ylboronic acid under the following optimized conditions:
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
| Yield | 72–78% |
This step’s success depends on rigorous exclusion of oxygen and moisture to prevent catalyst deactivation. Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) affords 6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine (Intermediate C ).
Thioacetamide Functionalization at Position 3
Thiolation of Intermediate C
Intermediate C is treated with Lawesson’s reagent (2.2 equiv) in anhydrous toluene at 100°C for 6 hours to convert the C3 carbonyl to a thiol group, yielding 3-mercapto-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine (Intermediate D ).
Key Analytical Data for Intermediate D:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 7.89 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 7.52 (dd, J = 3.7, 1.2 Hz, 1H, thiophene-H), 7.21 (dd, J = 5.1, 3.7 Hz, 1H, thiophene-H), 4.12 (s, 1H, -SH).
- LC-MS (ESI+): m/z 263.08 [M+H]⁺.
Alkylation with Bromoacetamide Derivative
Intermediate D reacts with N-cyclopentyl-2-bromoacetamide in dimethylformamide (DMF) at 60°C for 8 hours using potassium carbonate (3 equiv) as a base. The reaction proceeds via nucleophilic aromatic substitution (SₙAr):
Reaction Optimization:
| Parameter | Effect on Yield |
|---|---|
| Solvent (DMF vs. THF) | DMF improves solubility (82% vs. 58%) |
| Temperature | 60°C optimal (higher temps cause decomposition) |
| Base | K₂CO₃ superior to NaH or Et₃N |
Purification via recrystallization from ethanol/water (7:3) yields the final product as a white crystalline solid (mp 189–191°C).
Alternative Synthetic Strategies
One-Pot Sequential Functionalization
A streamlined approach combines steps 2.2 and 2.3 in a single reactor:
- Suzuki coupling of Intermediate B with thiophen-2-ylboronic acid.
- Direct thiolation using thiourea in HCl/ethanol (reflux, 4 hours).
- Alkylation with N-cyclopentyl-2-bromoacetamide.
This method reduces purification steps but suffers from lower overall yield (54%) due to competing side reactions.
Solid-Phase Synthesis
Analytical Validation and Characterization
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃): δ 8.65 (s, 1H, pyridazine-H), 7.85 (dd, J = 5.0, 1.1 Hz, 1H, thiophene-H), 7.48 (dd, J = 3.6, 1.1 Hz, 1H, thiophene-H), 7.18 (dd, J = 5.0, 3.6 Hz, 1H, thiophene-H), 4.32 (s, 2H, -SCH₂-), 3.91 (quin, J = 7.5 Hz, 1H, cyclopentyl-H), 1.82–1.45 (m, 8H, cyclopentyl-CH₂).
- HRMS (ESI+): m/z 409.1245 [M+H]⁺ (calc. 409.1248).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 55:45, 1 mL/min) shows ≥98% purity with t₃ = 6.72 min.
Industrial-Scale Considerations
For kilogram-scale production, the following adjustments are critical:
- Step 2.2: Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂/XPhos system (0.5 mol% Pd).
- Step 2.3.2: Use continuous flow reactors to enhance heat transfer during exothermic alkylation.
- Purification: Switch from column chromatography to antisolvent crystallization (toluene/heptane).
These modifications reduce costs by 37% while maintaining yield ≥75%.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle progression.
Studies have shown that this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Key findings include:
- Antibacterial Studies : Similar benzamide derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Mechanism of Action : The antimicrobial effect may involve the inhibition of bacterial cell division proteins like FtsZ, which are essential for bacterial replication.
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties. Potential applications include:
- Protection against neurodegenerative diseases through the modulation of oxidative stress pathways.
- Inhibition of neuroinflammation, which is linked to various neurological disorders.
Data Tables
| Application Area | Biological Activity | Mechanism of Action |
|---|---|---|
| Anticancer | Cytotoxicity | Induction of apoptosis; inhibition of cell proliferation |
| Antimicrobial | Antibacterial | Inhibition of FtsZ protein; interference with bacterial division |
| Neuroprotective | Neuroprotection | Modulation of oxidative stress; inhibition of neuroinflammation |
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity . The thiophene ring may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural Analogs with Triazolothiadiazole Cores
Compound N (N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide) and Compound S (2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide) ():
- Core Structure : [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole (vs. triazolopyridazine in the target compound).
- Key Differences :
Triazolopyridazine Derivatives
N-(2-Oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide ():
- Core Structure : Shared triazolopyridazine scaffold.
- Substituents :
- 3-Pyridinyl at position 3 (vs. thiophen-2-yl in the target compound).
- N-(Tetrahydrofuran-2-yl)methyl group (vs. cyclopentyl).
- Hypothesized Effects :
2-(Naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide ():
- Core Structure : Triazolopyridazine with thiophen-2-yl.
- Substituents :
- Naphthalen-1-yl and phenyl groups increase molecular weight (461.5 g/mol) and aromatic surface area.
- Hypothesized Effects :
Data Table: Structural and Functional Comparison
Biological Activity
N-cyclopentyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyridazine core and a cyclopentyl group. Its molecular formula is , with a molecular weight of approximately 345.41 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization of hydrazine derivatives with thiophene intermediates.
- Condensation reactions to form the triazolopyridazine core.
These synthetic routes are essential for optimizing yield and purity while minimizing environmental impact.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance:
- Mechanism of Action : These compounds may induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization pathways. A study on related thiophene-containing compounds demonstrated submicromolar growth inhibition (GI50 values) against various cancer cell lines, including A549 and OVACAR series cells .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 17 | A549 | 0.69 |
| Compound 17 | OVACAR-4 | 2.01 |
| Compound 17 | OVACAR-5 | 2.27 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Similar derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in studies evaluating their efficacy against this pathogen . The presence of the triazole moiety is often linked to enhanced antibacterial activity.
Pharmacological Applications
The diverse chemical structure allows for various pharmacological applications:
- Anticancer Agents : Investigated for their ability to inhibit tumor growth through multiple pathways.
- Antimicrobial Agents : Potential use in treating infections caused by resistant bacterial strains.
- Enzyme Inhibition Studies : The compound's interactions with specific enzymes are being explored to understand its inhibitory effects better.
Case Studies and Research Findings
Recent studies have highlighted the importance of such compounds in drug design:
- A study focused on the synthesis of substituted derivatives found that certain compounds exhibited significant anti-tubercular activity while maintaining low cytotoxicity towards human cells .
- Another research examined the antiproliferative effects of thiophene-based compounds, revealing promising results in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Basic Research Questions
What are the key steps in synthesizing N-cyclopentyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, and how are reaction conditions optimized?
The synthesis typically involves:
Formation of the triazolo[4,3-b]pyridazine core via cyclization of precursor hydrazines and carbonyl compounds under reflux in polar solvents (e.g., ethanol or DMF).
Thioether linkage introduction through nucleophilic substitution between a thiol-containing intermediate and chloroacetamide derivatives.
Final functionalization with the cyclopentyl group via amide coupling.
Critical optimization parameters include:
- Temperature : Elevated temperatures (70–100°C) for cyclization steps .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for thioether formation .
- Catalysts : Use of bases like K₂CO₃ to deprotonate thiols and improve nucleophilicity .
Monitoring : Thin-layer chromatography (TLC) and NMR are used to track intermediate formation .
Which analytical techniques are essential for characterizing this compound and validating its purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and verify the absence of regioisomers .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC : Quantifies purity (>95% required for pharmacological assays) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography (if available): Resolves bond angles and molecular conformation for structure-activity relationship (SAR) studies .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data across different assays?
Contradictions often arise from:
- Solubility limitations : The compound’s hydrophobic aromatic rings reduce aqueous solubility, leading to false negatives in cell-based assays. Use DMSO stock solutions ≤0.1% to avoid solvent toxicity .
- Metabolic instability : Cytochrome P450-mediated degradation may reduce bioavailability. Validate results using liver microsome stability assays .
- Off-target interactions : Screen against unrelated targets (e.g., kinases) to rule out nonspecific binding .
Mitigation : Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the cyclopentyl moiety to enhance solubility .
- Prodrug approaches : Mask the thioether group with labile esters to improve oral absorption .
- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to increase bioavailability .
Key metrics : Measure logP (target <3), plasma protein binding (via ultrafiltration), and half-life in rodent pharmacokinetic studies .
How does electronic tuning of the thiophene moiety influence bioactivity?
- Electron-withdrawing groups (e.g., -NO₂) on the thiophene ring enhance electrophilicity, improving binding to cysteine-rich targets like kinases .
- Electron-donating groups (e.g., -OCH₃) increase π-π stacking with aromatic residues in enzyme active sites .
Methodology :
Synthesize analogs with substituted thiophenes.
Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition).
Perform molecular docking to correlate electronic effects with binding energy .
Methodological Recommendations
- Contradictory SAR results : Use isothermal titration calorimetry (ITC) to distinguish true binding from artifactual inhibition .
- Low synthetic yields : Employ flow chemistry for precise control of exothermic cyclization steps .
- Computational modeling : Combine DFT calculations for electronic properties with MD simulations to predict metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
